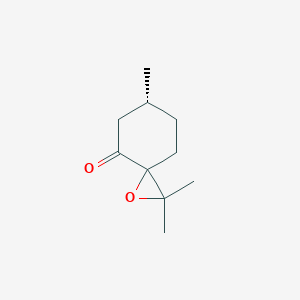

(R)-Pulegone Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUGTKAUAMKFPM-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=O)C1)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2(C(=O)C1)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452057 | |

| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308358-04-5 | |

| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Pulegone Oxide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(R)-Pulegone oxide , with the IUPAC name (1R,5R)-1,6,6-trimethyl-7-oxabicyclo[4.1.0]heptan-3-one , is a chiral bicyclic epoxide derived from the naturally occurring monoterpene, (R)-(+)-pulegone. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and an exploration of its reactivity, with a particular focus on its role as a key metabolic intermediate in the toxicology of pulegone.

Core Molecular Attributes and Physical Properties

This compound is a volatile, colorless to pale yellow liquid or solid with a minty, camphoraceous odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [2] |

| CAS Number | 308358-04-5 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Odor | Minty, camphoraceous | [1] |

| Melting Point | 44 °C (in hexane) | |

| Boiling Point | 245.1 ± 23.0 °C (Predicted) | |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |

Synthesis and Spectroscopic Characterization

The primary route to this compound is through the stereoselective epoxidation of the exocyclic double bond of (R)-(+)-pulegone. The stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide.

Stereoselective Epoxidation of (R)-(+)-Pulegone

The epoxidation of α,β-unsaturated ketones like pulegone can be achieved using various reagents. The choice of reagent and reaction conditions is critical to ensure high yield and stereoselectivity, minimizing the formation of the diastereomeric trans-pulegone oxide.

Key Experimental Insight: The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack. Therefore, nucleophilic epoxidation reagents or specific catalytic systems are often preferred for α,β-unsaturated ketones.

Protocol 1: Epoxidation using Alkaline Hydrogen Peroxide

This method is a classic approach for the epoxidation of electron-deficient alkenes. The reaction proceeds via the nucleophilic attack of the hydroperoxide anion.

Step-by-Step Methodology:

-

Dissolve (R)-(+)-pulegone (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.5-2 equivalents).

-

While maintaining the temperature, add a 6M aqueous solution of sodium hydroxide dropwise to maintain the pH between 8 and 9.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Protocol 2: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used electrophilic epoxidizing agent. While typically less reactive towards electron-poor double bonds, the reaction can be driven to completion under appropriate conditions.

Step-by-Step Methodology:

-

Dissolve (R)-(+)-pulegone (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.

-

Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction may require several hours to days for completion.

-

Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product via silica gel column chromatography.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is scarce, the expected spectral features can be inferred from the structure and data on related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Groups: Expect three distinct singlets for the three methyl groups. The two geminal methyl groups on the epoxide ring will likely be diastereotopic and thus appear as two separate singlets. The methyl group on the cyclohexane ring will appear as a doublet due to coupling with the adjacent methine proton.

-

Cyclohexane Ring Protons: A series of complex multiplets in the aliphatic region corresponding to the methylene and methine protons of the cyclohexane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, typically around 200-210 ppm.

-

Epoxide Carbons: Two signals corresponding to the quaternary and tertiary carbons of the epoxide ring, expected in the range of 60-80 ppm.

-

Methyl Carbons: Signals in the upfield region for the three methyl groups.

-

Cyclohexane Ring Carbons: Signals for the methylene and methine carbons of the ring.

IR (Infrared) Spectroscopy:

-

Carbonyl Stretch: A strong absorption band around 1710-1730 cm⁻¹ characteristic of a saturated six-membered ring ketone.

-

C-O Stretch (Epoxide): One or two bands in the region of 1250 cm⁻¹ and 800-900 cm⁻¹, indicative of the epoxide ring.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation pathways involving the loss of small neutral molecules such as CO (m/z = 140) and cleavage of the cyclohexane and epoxide rings.

Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of this compound is dominated by the presence of two key functional groups: the ketone and the epoxide. The strained three-membered ring of the epoxide makes it susceptible to ring-opening reactions under both acidic and basic conditions.

Acid-Catalyzed Ring Opening

In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. The regioselectivity of the attack depends on the stability of the resulting carbocation-like transition state. For pulegone oxide, attack at the more substituted carbon is generally favored.

Diagram of Acid-Catalyzed Ring Opening:

Caption: Mechanism of acid-catalyzed epoxide ring opening.

Base-Catalyzed Ring Opening

Under basic conditions, the ring-opening occurs via an Sₙ2 mechanism, where a strong nucleophile directly attacks one of the epoxide carbons. Steric hindrance plays a major role in determining the site of attack, with the nucleophile preferentially attacking the less substituted carbon.

Metabolic Transformation and Toxicological Implications

The metabolism of (R)-(+)-pulegone is of significant interest in toxicology due to its associated hepatotoxicity.[1] this compound is a key intermediate in the metabolic pathway that leads to the formation of menthofuran, a known hepatotoxin.[3] This transformation is catalyzed by cytochrome P450 enzymes in the liver.[3]

The proposed metabolic pathway involves the epoxidation of pulegone to pulegone oxide, followed by an acid-catalyzed or enzymatic rearrangement to form menthofuran. The formation of menthofuran is a detoxification pathway in some respects, but menthofuran itself can be further metabolized to reactive intermediates that cause cellular damage.

Diagram of the Metabolic Pathway:

Caption: Metabolic conversion of (R)-(+)-pulegone to menthofuran.

Applications and Future Perspectives

The primary interest in this compound stems from its role in the metabolism and toxicity of pulegone. As such, it serves as a critical reference standard in toxicological studies and for the development of analytical methods to detect and quantify pulegone and its metabolites in food and consumer products.

Furthermore, the unique chiral structure of this compound makes it a potential building block in asymmetric synthesis. The epoxide and ketone functionalities offer multiple points for chemical modification, enabling the synthesis of complex chiral molecules.

Future research may focus on:

-

Developing more efficient and stereoselective synthetic routes to this compound and its diastereomers.

-

A more detailed investigation of its chemical reactivity with a broader range of nucleophiles and under various reaction conditions.

-

Further elucidation of its precise role in the toxicological profile of pulegone and the mechanisms of menthofuran formation.

-

Exploration of its potential as a chiral starting material in the synthesis of novel bioactive compounds.

References

-

PubChem. (+)-Pulegone. National Center for Biotechnology Information. [Link]

-

INCHEM. PULEGONE AND RELATED SUBSTANCES. [Link]

- Google P

-

MDPI. NMR Analysis of Pulegone in Food Products. [Link]

-

ResearchGate. FT-IR spectra of pulegone and pulegone-rich pennyroyal oils over the spectral region 3050-500 cm-1. [Link]

-

Chembuy. This compound | 308358-04-5. [Link]

Sources

An In-Depth Technical Guide to the Biosynthesis of Pulegone and its Derivatives in Mentha Species

This guide provides a comprehensive technical overview of the biosynthetic pathway of pulegone and its key derivatives, such as menthone and menthol, within various Mentha species. It is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism, natural product chemistry, and the development of novel therapeutic agents. This document delves into the enzymatic machinery, subcellular organization, and key regulatory points of this pathway, underpinned by field-proven experimental insights and methodologies.

Introduction: The Significance of Pulegone and its Derivatives in Mentha

The genus Mentha, encompassing species such as peppermint (Mentha x piperita) and spearmint (Mentha spicata), is renowned for its production of a diverse array of monoterpenes, which constitute the bulk of their essential oils. Among these, pulegone holds a pivotal position as a key branch-point intermediate in the biosynthesis of commercially valuable compounds like (-)-menthol, the primary component of peppermint oil. The intricate enzymatic transformations leading to and from pulegone are not only of fundamental biochemical interest but also hold significant implications for the flavor, fragrance, and pharmaceutical industries. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the yield and quality of these high-value natural products. The biosynthesis of these compounds is localized within specialized secretory structures known as peltate glandular trichomes, which are found on the aerial surfaces of the plant.

The Core Biosynthetic Pathway: From Geranyl Diphosphate to Pulegone and Beyond

The biosynthesis of pulegone and its derivatives is a multi-step enzymatic cascade that begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP). This pathway is characterized by a remarkable degree of spatial organization within the secretory cells of the glandular trichomes, with different enzymatic steps occurring in distinct subcellular compartments.

The initial steps of the pathway leading to the formation of the central intermediate, (-)-limonene, take place within the leucoplasts of the secretory cells. Subsequent transformations involving hydroxylations, oxidations, and reductions are distributed between the endoplasmic reticulum, mitochondria, and cytoplasm, necessitating a sophisticated system for the intracellular transport of metabolic intermediates.

The key enzymatic steps in the biosynthesis of pulegone and its subsequent conversion to menthone and menthol are as follows:

-

Geranyl Diphosphate Synthase (GPPS): Located in the leucoplasts, GPPS catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

-

(-)-Limonene Synthase (LS): Also in the leucoplasts, LS directs the cyclization of GPP to form (-)-limonene, the first committed step in the biosynthesis of p-menthane monoterpenes in Mentha.

-

(-)-Limonene-3-hydroxylase (L3OH): This cytochrome P450-dependent monooxygenase, associated with the endoplasmic reticulum, hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.

-

(-)-trans-Isopiperitenol Dehydrogenase (IPD): This NAD-dependent dehydrogenase is located in the mitochondria and catalyzes the oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone.

-

(-)-Isopiperitenone Reductase (IPR): Found in the cytoplasm, IPR, an NADPH-dependent enzyme, reduces the double bond of (-)-isopiperitenone to form (+)-cis-isopulegone.

-

(+)-cis-Isopulegone Isomerase (IPGI): This enzyme, also in the cytoplasm, catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone Reductase (PR): A key enzyme in the pathway, PR, located in the cytoplasm, reduces the endocyclic double bond of (+)-pulegone in an NADPH-dependent manner to produce (-)-menthone and (+)-isomenthone.[1]

-

(-)-Menthone Reductase (MR) and (+)-Neomenthol Dehydrogenase (NMDR): These cytoplasmic reductases catalyze the final step in menthol biosynthesis, the stereospecific reduction of (-)-menthone to (-)-menthol and (+)-neomenthol, respectively.[2]

A branch point in the pathway occurs at pulegone, which can also be oxidized by (+)-Menthofuran Synthase (MFS) , a cytochrome P450 enzyme in the endoplasmic reticulum, to produce (+)-menthofuran, an undesirable component in high-quality peppermint oil.[3]

Visualizing the Pathway

Caption: Biosynthesis pathway of pulegone and its derivatives in Mentha species.

Experimental Methodologies for Pathway Elucidation

The study of the pulegone biosynthetic pathway necessitates a combination of techniques for the isolation of specialized tissues, extraction and assay of enzymes, and analysis of metabolites.

Isolation of Glandular Trichomes

Since the biosynthesis of monoterpenes in Mentha is localized to the peltate glandular trichomes, the isolation of these structures is a critical first step for enriching the enzymes of the pathway. A common method involves the gentle abrasion of young leaves in the presence of glass beads to detach the trichomes, followed by filtration and centrifugation to separate them from other leaf debris.

Protein Extraction and Enzyme Assays

A general protocol for extracting soluble proteins from isolated glandular trichomes for enzyme assays is as follows:

-

Isolated trichomes are homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM DTT, and 1 mM PMSF).

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

The resulting supernatant containing the soluble proteins is carefully collected and can be used for enzyme assays or further purification.

The activity of IPR can be determined by monitoring the NADPH-dependent conversion of (-)-isopiperitenone to (+)-cis-isopulegone.

-

Reaction Mixture: A typical assay mixture contains 50 mM phosphate buffer (pH 7.0), 10% sorbitol, 1 mM DTT, 1 mM NADPH, and 200 µM (-)-isopiperitenone.[4]

-

Procedure:

-

The reaction is initiated by the addition of the enzyme extract.

-

The mixture is incubated at 31°C.

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

The organic phase is collected, concentrated, and analyzed by GC-MS to quantify the product, (+)-cis-isopulegone.

-

The activity of PR is measured by following the NADPH-dependent reduction of (+)-pulegone to (-)-menthone and (+)-isomenthone.

-

Reaction Mixture: A standard assay contains 50 mM Bis-Tris buffer (pH 6.5), 2 mM DTT, 1 mM NADPH, and 50 µM (+)-pulegone.

-

Procedure:

-

The reaction is initiated by adding the enzyme extract.

-

Incubation is carried out at 31°C.

-

The reaction is terminated and extracted as described for the IPR assay.

-

The products, (-)-menthone and (+)-isomenthone, are quantified by GC-MS.

-

Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of the volatile monoterpenes in Mentha essential oils.

Essential oils can be extracted from Mentha leaves by hydrodistillation using a Clevenger-type apparatus or by solvent extraction with a non-polar solvent like hexane.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.

-

Separation: The components are separated on a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to elute the different monoterpenes based on their boiling points.

-

Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification. Quantification can be achieved by integrating the peak areas of the total ion chromatogram and comparing them to an internal standard.

Visualizing the Experimental Workflow

Caption: A generalized workflow for studying the pulegone biosynthesis pathway.

Quantitative Insights into Enzyme Kinetics

The catalytic efficiency of the enzymes in the pulegone biosynthetic pathway has been characterized, providing valuable data for understanding the metabolic flux and for designing metabolic engineering strategies.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [4] |

| NADPH | 2.2 | [4] | |||

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [4] |

| NADPH | 6.9 | [4] | |||

| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0 | 0.6 | Neutral | [5] |

| NADPH | 0.12 | [5] |

Conclusion and Future Perspectives

The biosynthetic pathway of pulegone and its derivatives in Mentha species is a well-characterized system that serves as a model for understanding plant secondary metabolism. The elucidation of the enzymatic steps, their subcellular localization, and their kinetic properties has provided a solid foundation for metabolic engineering approaches aimed at improving the yield and composition of essential oils. Future research in this area will likely focus on the transcriptional regulation of the pathway, the transport mechanisms of intermediates between cellular compartments, and the application of synthetic biology principles to reconstruct and optimize the pathway in microbial hosts for sustainable production of these valuable monoterpenes.

References

-

Davis, E. M., Ringer, K. L., McConkey, M. E., & Croteau, R. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 873–885. [Link]

-

Ringer, K. L., McConkey, M. E., Davis, E. M., & Croteau, R. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. Archives of Biochemistry and Biophysics, 418(1), 80–92. [Link]

-

Zhang, P., Li, G., Wang, Y., Zhang, Y., & Chen, X. (2021). Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. Frontiers in Plant Science, 12, 769931. [Link]

-

Mahmoud, S. S., & Croteau, R. B. (2001). Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase. Proceedings of the National Academy of Sciences of the United States of America, 98(15), 8491–8496. [Link]

-

Turner, G. W., Gershenzon, J., & Croteau, R. B. (2000). Development of Peltate Glandular Trichomes of Peppermint. Plant Physiology, 124(2), 665–680. [Link]

-

Al Aboody, M. S. (2020). Quantitative estimation of pulegone in Mentha longifolia growing in Saudi Arabia. Is it safe to use?. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1635-1641. [Link]

-

Zhan, J. R., Shou, C., Zheng, Y. C., Chen, Q., Pan, J., Li, C. X., & Xu, J. H. (2021). Discovery and Engineering of Bacterial (−)‐Isopiperitenol Dehydrogenases to Enhance (−)‐Menthol Precursor Biosynthesis. Advanced Synthesis & Catalysis, 363(15), 3856-3866. [Link]

-

Kjonaas, R., & Croteau, R. (1983). Demonstration of the Intercellular Compartmentation of l-Menthone Metabolism in Peppermint (Mentha piperita) Leaves. Plant Physiology, 71(2), 349–355. [Link]

-

Kamal, Y. T., Alam, P., Abdel-Kader, M. S., & Yousef, H. S. (2015). Simultaneous Determination of Terpenoids in Mentha longifolia leaves by HPLC. Advances in Bioresearch, 6(6), 16-20. [Link]

-

Turner, G. W., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology, 136(4), 4215–4227. [Link]

-

Croteau, R., & Gershenzon, J. (1994). The Biochemistry of Monoterpene and Sesquiterpene Biosynthesis. In Recent Advances in Phytochemistry (Vol. 28, pp. 193-229). Springer, Boston, MA. [Link]

-

Croteau, R. B., Davis, E. M., Ringer, K. L., & Wildung, M. R. (2005). (−)-Menthol biosynthesis and molecular genetics. Naturwissenschaften, 92(12), 562–577. [Link]

-

Gershenzon, J., McCaskill, D., Rajaonarivony, J. I. M., Mihaliak, C., Karp, F., & Croteau, R. (1992). Isolation of secretory cells from plant glandular trichomes and their use in biosynthetic studies of monoterpenes and other gland products. Analytical Biochemistry, 200(1), 130–138. [Link]

-

Turner, G. W., Gershenzon, J., Nielson, E. E., & Croteau, R. (1999). Limonene synthase, the enzyme responsible for monoterpene biosynthesis in peppermint, is localized to leucoplasts of oil gland secretory cells. Plant Physiology, 120(3), 879–886. [Link]

-

Kjonaas, R., Martinkus-Taylor, C., & Croteau, R. (1982). Metabolism of monoterpenes: conversion of l-menthone to l-menthol and d-neomenthol by stereospecific dehydrogenases from peppermint (Mentha piperita) leaves. Plant Physiology, 69(5), 1013–1017. [Link]

-

Ringer, K. L., Davis, E. M., & Croteau, R. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 863–872. [Link]

-

Akroum, S., Bendjeddou, D., Satta, D., & Lalaoui, K. (2009). Aromatic Plants of Morocco: GC/MS Analysis of the Essential Oils of Leaves of Mentha piperita. American-Eurasian Journal of Sustainable Agriculture, 3(4), 633-636. [Link]

-

Blazquez, M. A., & Zafra-Polo, M. C. (1999). TLC-GC/MS Method for identifying and selecting valuable essential Oil Chemotypes from Wild Populations of Mentha longifolia. Planta Medica, 65(01), 77-79. [Link]

-

Croteau, R., & Venkatachalam, K. V. (1986). Metabolism of Monoterpenes: Oxidation of Isopiperitenol to Isopiperitenone, and Subsequent Isomerization to Piperitenone by Soluble Enzyme Preparations From Peppermint (Mentha Piperita) Leaves. Archives of Biochemistry and Biophysics, 249(2), 306-315. [Link]

-

Gershenzon, J., Duffy, M. A., Karp, F., & Croteau, R. (1987). Mechanized techniques for the selective extraction of enzymes from plant epidermal glands. Analytical Biochemistry, 163(1), 159–164. [Link]

-

Gherghel, D., Pintea, A., & Bunea, A. (2019). Phytochemical Screening and Biological Activity of Mentha × piperita L. and Lavandula angustifolia Mill. Extracts. Plants, 8(12), 570. [Link]

-

Golisz, A., & Lata, B. (2017). What is the good method of protein extraction for plant leaves?. ResearchGate. [Link]

-

Lange, B. M. (2015). Enzymology of monoterpene functionalization in glandular trichomes. Journal of Experimental Botany, 66(13), 3849–3863. [Link]

-

Mondal, S., & Ghosh, D. (2020). Quantification of total protein content from some traditionally used edible plant leaves: A comparative study. Journal of Applied Biology & Biotechnology, 8(3), 56-62. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

Sarma, A. D., & Sarma, R. (2014). Analysis of pulegone and its enantiomeric distribution in mint-flavoured food products. Food Chemistry, 159, 263-268. [Link]

-

Croteau, R., & Johnson, M. A. (1985). Biosynthesis of Terpenoid Wood Preservatives. In The Chemistry of Allelopathy (pp. 379-439). American Chemical Society. [Link]

-

Croteau, R., Wagschal, K., & Shattuck, V. I. (1991). Metabolism of Monoterpenes: Demonstration of the Intercellular Compartmentation of l-Menthone Metabolism in Peppermint (Mentha piperita) Leaves. Plant Physiology, 96(3), 813–820. [Link]

-

Derwich, E., Benziane, Z., & Boukir, A. (2010). GC/MS Analysis of the Leaf Essential Oil of Mentha rotundifolia, a Traditional Herbal Medicine in Morocco. International Journal of Agriculture and Biology, 12(4), 623-626. [Link]

-

Ilkas, M., & Erman, M. (2025). Determination of gene expression of some essential oil components and some genes responsible for the synthesis of these components in Mentha species harvested in different phenological periods. Acta Physiologiae Plantarum, 47(2), 1-11. [Link]

-

Lange, B. M., & Turner, G. W. (2013). Terpenoid biosynthesis in glandular trichomes. In Plant Glandular Trichomes (pp. 169-188). Springer, Berlin, Heidelberg. [Link]

-

MP Biomedicals. (n.d.). Protein Extraction from Leaves for Mass spectrometry. [Link]

-

Qi, Z., Li, L., Zhang, Y., Wang, L., & Li, M. (2022). The non-specific lipid transfer protein McLTPII.9 of Mentha canadensis is involved in peltate glandular trichome density and volatile compound metabolism. Frontiers in Plant Science, 13, 1026065. [Link]

-

Srividya, N., Kumar, A., & Nagegowda, D. A. (2015). Glandular trichome specificity of menthol biosynthesis pathway gene promoters from Mentha× piperita. Plant Molecular Biology, 88(6), 555-568. [Link]

-

Turner, G. W., & Croteau, R. (2004). Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint. Plant Physiology, 136(4), 4228–4242. [Link]

-

Agilent Technologies. (2024). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. [Link]

-

Creative BioMart. (n.d.). Protocol of Preparation of the Subcellular Organelle Protein Samples. [Link]

-

Association for Biology Laboratory Education. (n.d.). Chapter 8 Organelle Isolation and Marker Enzyme Assay. [Link]

-

Protocols.io. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). [Link]

-

San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]

-

Ivashkin, V., & Savina, A. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. Biomolecules, 11(4), 559. [Link]

-

Al-Mijalli, S. H., El-Haddad, A. E., Awwad, N. S., & Al-Oqail, M. M. (2025). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. Scientific Reports, 15(1), 1-13. [Link]

-

El-Zaeddi, H., Martínez-Tomé, J., Calín-Sánchez, Á., Burló, F., & Carbonell-Barrachina, Á. A. (2016). HPLC chromatograms of Mentha pulegium L. methanolic extracts (Bizerte and Nefza). ResearchGate. [Link]

-

Danino, Y., & El-Shitrit, D. (2023). Non-Aqueous Isolation and Enrichment of Glandular Capitate Stalked and Sessile Trichomes from Cannabis sativa. JoVE (Journal of Visualized Experiments), (195), e65439. [Link]

-

Abed, A. S., & Al-Obaidi, A. S. (2023). Encapsulation Properties of Mentha piperita Leaf Extracts Prepared Using an Ultrasound-Assisted Double Emulsion Method. Molecules, 28(9), 3788. [Link]

-

Hare, J. D. (1992). A Rapid Method for Isolating Glandular Trichomes. Plant Physiology, 99(1), 31-33. [Link]

-

Sarma, A. D., & Sarma, R. (2014). (GC/FID) gas-chromatogram (a) and (MD/GC) gas-chromatogram (b) of pulegone chirospecific analysis of a Mentha piperita essential oil. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to (R)-Pulegone Oxide for Scientific Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (R)-Pulegone Oxide. It delves into the compound's chemical identity, synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights.

Introduction: Understanding this compound in Context

This compound, a chiral epoxide derived from the naturally abundant monoterpene (R)-(+)-pulegone, represents a molecule of significant interest in synthetic organic chemistry. Its parent compound, (R)-(+)-pulegone, is a major constituent of essential oils from plants like peppermint (Mentha piperita) and pennyroyal (Mentha pulegium)[1]. While (R)-(+)-pulegone itself has been the subject of extensive toxicological studies due to its metabolic activation into the hepatotoxin menthofuran, its epoxide derivative, this compound, offers potential as a versatile chiral building block for the synthesis of complex molecules.

The inherent chirality and the reactive epoxide ring make this compound a valuable intermediate for introducing stereospecific functionality in drug discovery and development. This guide provides the necessary technical details to synthesize, characterize, and handle this compound effectively and safely in a laboratory setting.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research.

| Identifier | Value | Source |

| IUPAC Name | (6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | Chem-Supply Pty Ltd[1] |

| CAS Number | 308358-04-5 | Chem-Supply Pty Ltd[1] |

| Molecular Formula | C₁₀H₁₆O₂ | Chem-Supply Pty Ltd[1] |

| Molecular Weight | 168.23 g/mol | Chem-Supply Pty Ltd[1] |

| Appearance | Colorless liquid | Chem-Supply Pty Ltd[1] |

| Aroma | Minty | Chem-Supply Pty Ltd[1] |

Table 1: Chemical Identifiers and Basic Properties of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is achieved through the epoxidation of its precursor, (R)-(+)-pulegone. The choice of oxidizing agent is critical as it influences the diastereoselectivity of the reaction, yielding a mixture of cis and trans isomers relative to the methyl group at the chiral center.

Causality of Experimental Choices

The epoxidation of the electron-deficient double bond in pulegone, which is conjugated to a ketone, is typically achieved under basic conditions using hydrogen peroxide. This method proceeds via a Michael-type addition of the hydroperoxide anion. Alternatively, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be used, which are effective for a wide range of alkenes. The purification strategy relies on the different physical properties of the resulting diastereomers.

Experimental Protocol: Synthesis via Alkaline Hydrogen Peroxide

This protocol is adapted from the established methodology for the epoxidation of α,β-unsaturated ketones.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(+)-pulegone (1 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Base: While stirring, slowly add a solution of sodium hydroxide (e.g., 6N) to the cooled solution.

-

Addition of Oxidant: Add 30% hydrogen peroxide (a slight excess) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pulegone oxide as a mixture of diastereomers.

Purification Workflow

The separation of the cis and trans diastereomers can be achieved by fractional distillation under reduced pressure followed by crystallization.

Caption: Purification workflow for diastereomeric pulegone oxides.

Spectroscopic Characterization

Thorough characterization is essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The two diastereomers of pulegone oxide can be distinguished by ¹H NMR spectroscopy. The chemical shifts of the protons adjacent to the epoxide ring are particularly informative.

| Proton | Chemical Shift (δ, ppm) - Isomer A | Chemical Shift (δ, ppm) - Isomer B | Multiplicity |

| CH₃ (on ring) | ~1.0 | ~1.1 | Doublet |

| CH₃ (on epoxide) | ~1.3 | ~1.4 | Singlet |

| CH₃ (on epoxide) | ~1.5 | ~1.6 | Singlet |

| CH₂ (ring) | 1.8-2.5 | 1.8-2.5 | Multiplet |

| CH (ring) | ~2.6 | ~2.8 | Multiplet |

Table 2: Representative ¹H NMR Data for Pulegone Oxide Diastereomers. (Note: Exact values may vary depending on the solvent and instrument).

¹³C NMR will show characteristic peaks for the quaternary carbons of the epoxide at around 58-62 ppm and the carbonyl carbon at approximately 208 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a quick method to confirm the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1725 |

| C-O (Epoxide) | ~1250 |

| C-H (sp³) | 2850-3000 |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

While specific mass spectra for this compound are not widely published, the expected molecular ion peak [M]⁺ would be at m/z = 168. Common fragmentation patterns would involve the loss of small neutral molecules such as CO (m/z = 28) and cleavage of the epoxide ring.

Metabolic Fate and Toxicological Profile

The toxicology of this compound is not as extensively studied as its precursor. However, its role as a potential intermediate in the metabolism of (R)-(+)-pulegone is of toxicological significance. The primary metabolic pathway of pulegone leads to the formation of menthofuran, a known hepatotoxin. A minor pathway is thought to involve the epoxidation of the exocyclic double bond to form pulegone oxide, which can then be hydrolyzed to a diol.

Caption: Simplified metabolic pathways of (R)-(+)-pulegone.

Given its nature as an epoxide, this compound should be handled as a potential irritant and sensitizer.

Applications in Drug Development and Organic Synthesis

Chiral epoxides are highly valuable intermediates in the synthesis of pharmaceuticals due to their ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles. This allows for the controlled introduction of two new functional groups with defined stereochemistry.

While specific examples of this compound in late-stage drug development are not prominent in the literature, its potential as a chiral building block is significant. Terpenes, in general, are increasingly being used as starting materials for the synthesis of complex natural products and medicinally relevant compounds[2]. The rigid, chiral scaffold of this compound makes it an attractive starting point for the synthesis of:

-

Novel Analgesics: By modifying the core structure to interact with opioid or other pain-related receptors.

-

Antiviral Agents: The stereochemistry of the molecule could be leveraged to design specific inhibitors of viral enzymes[3].

-

Anticancer Agents: As a scaffold for the development of compounds that target specific pathways in cancer cells.

The true value of this compound lies in its potential for "chiral pool synthesis," where its inherent stereochemistry is transferred to more complex target molecules, reducing the need for asymmetric synthesis steps later on.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following procedures are based on best practices for handling volatile organic compounds and epoxides.

-

Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times.

-

-

Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Conclusion

This compound is more than just a derivative of a common monoterpene. It is a chiral building block with considerable potential for applications in synthetic organic chemistry and drug discovery. Its synthesis from a readily available natural product makes it an economically attractive starting material. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their research endeavors.

References

-

Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1. (2022). PubMed Central. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). Chemical Reviews. [Link]

-

This compound. (n.d.). Chem-Supply Pty Ltd. [Link]

-

Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery. (2019). Future Medicinal Chemistry. [Link]

-

Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

How to Decrease VOC Exposure in the Workplace. (n.d.). Justrite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. justrite.com [justrite.com]

Methodological & Application

Enantioselective Epoxidation of (R)-Pulegone: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Epoxides from (R)-Pulegone

(R)-pulegone, a naturally abundant monoterpene found in essential oils of plants such as pennyroyal and peppermint, represents a valuable chiral starting material for the synthesis of complex molecules.[1] Its α,β-unsaturated ketone functionality provides a key handle for stereoselective transformations, among which enantioselective epoxidation is of paramount importance. The resulting chiral epoxides are versatile synthetic intermediates, serving as precursors to a wide array of biologically active compounds and fine chemicals. The introduction of a stereodefined epoxide ring opens pathways to various functionalities through nucleophilic ring-opening reactions, enabling the construction of intricate molecular architectures with high stereocontrol. This guide provides an in-depth exploration of the primary catalytic systems employed for the enantioselective epoxidation of (R)-pulegone, complete with detailed protocols and mechanistic insights to empower researchers in drug development and organic synthesis.

Catalytic Strategies for Enantioselective Epoxidation

The enantioselective epoxidation of α,β-unsaturated ketones like (R)-pulegone can be broadly categorized into two main approaches: organocatalysis and metal-based catalysis. Each strategy offers distinct advantages in terms of catalyst design, operational simplicity, and substrate scope.

Organocatalytic Approaches: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often translates to milder reaction conditions and reduced environmental impact. For the epoxidation of (R)-pulegone, two prominent organocatalytic systems are the Juliá-Colonna and Shi epoxidations.

The Juliá-Colonna epoxidation utilizes poly-L-leucine (or poly-D-leucine) as a chiral catalyst to mediate the epoxidation of electron-deficient olefins with hydrogen peroxide or urea-hydrogen peroxide adduct.[2] The reaction typically proceeds in a biphasic or triphasic system, where the catalyst resides at the interface, facilitating the enantioselective transfer of an oxygen atom.[2]

Causality of Experimental Choices: The helical structure of the polyamino acid creates a chiral microenvironment that directs the approach of the peroxide to one face of the enone. The choice of a biphasic or non-aqueous system is often dictated by the solubility of the substrate and the desire to control the concentration of the oxidant in the organic phase, thereby minimizing side reactions.

Self-Validating System: The enantiomeric excess of the product is directly correlated to the chirality of the polyamino acid catalyst. Using poly-L-leucine versus poly-D-leucine should ideally result in the formation of opposite enantiomers of the epoxide, providing an internal validation of the catalytic system's stereodirecting ability.

The Shi epoxidation employs a chiral ketone, often derived from fructose, to generate a catalytically active chiral dioxirane in situ using a stoichiometric oxidant like Oxone®.[3][4] This dioxirane then transfers an oxygen atom to the alkene in a highly enantioselective manner.[3]

Causality of Experimental Choices: The rigid, chiral backbone of the fructose-derived ketone creates a well-defined pocket that discriminates between the two prochiral faces of the pulegone double bond. The use of a buffered aqueous-organic solvent system is crucial to maintain the optimal pH for the formation and stability of the active dioxirane species, preventing catalyst degradation.[4]

Self-Validating System: The stereochemical outcome of the Shi epoxidation is dictated by the stereochemistry of the chiral ketone catalyst. A key validation is the predictable formation of a specific epoxide enantiomer based on the chosen catalyst. Furthermore, the reaction's performance is highly dependent on the careful control of pH and reaction conditions, providing a check on experimental setup and execution.

Metal-Based Catalysis: Leveraging Lewis Acidity and Chiral Ligands

Metal-based catalysts, particularly those involving transition metals complexed with chiral ligands, offer a complementary approach to organocatalysis. These systems often exhibit high catalytic turnover numbers and can be finely tuned by modifying the ligand structure.

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (bleach).[5] This method is highly effective for the enantioselective epoxidation of a wide range of unfunctionalized olefins.

Causality of Experimental Choices: The C2-symmetric chiral salen ligand creates a chiral environment around the manganese center. The proposed active oxidant is a high-valent manganese-oxo species, which delivers the oxygen atom to the alkene. The stereochemistry of the ligand dictates the facial selectivity of the epoxidation. The use of a phase-transfer co-catalyst can sometimes be beneficial to facilitate the interaction between the aqueous oxidant and the organic-soluble substrate and catalyst.

Self-Validating System: The enantioselectivity of the Jacobsen-Katsuki epoxidation is directly linked to the chirality of the salen ligand. Employing the (R,R)- and (S,S)-enantiomers of the ligand should lead to the formation of the corresponding enantiomeric epoxide products. The reaction is also sensitive to the nature of the terminal oxidant and any additives, providing a means to validate the reaction setup.

Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the enantioselective epoxidation of (R)-pulegone using the discussed catalytic systems.

Protocol 1: Juliá-Colonna Epoxidation of (R)-Pulegone (Representative Procedure)

This protocol is a general representation based on the principles of the Juliá-Colonna epoxidation of enones.[2]

Materials:

-

(R)-(+)-Pulegone

-

Poly-L-leucine

-

Urea-hydrogen peroxide (UHP)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of poly-L-leucine (e.g., 50 mg) in anhydrous THF (5 mL) at room temperature, add (R)-(+)-pulegone (1 mmol).

-

Stir the mixture for 15 minutes to allow for catalyst-substrate interaction.

-

Add urea-hydrogen peroxide (2 mmol) in one portion.

-

Add DBU (0.2 mmol) dropwise to the suspension.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Summary: Enantioselective Epoxidation of (R)-Pulegone

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Poly-L-leucine | UHP/DBU | THF | RT | Moderate to Good | Moderate to High | General Procedure[2] |

| Fructose-derived ketone | Oxone® | CH3CN/DMM/H2O | 0 - RT | Good to Excellent | High | General Procedure[3][4] |

| (R,R)-Mn(Salen)Cl | NaOCl | DCM | RT | Moderate to Good | Moderate to High | General Procedure[5] |

Note: The values in this table are representative and can vary based on specific reaction conditions and catalyst modifications.

Visualization of Key Concepts

Workflow for Enantioselective Epoxidation

Caption: General workflow for the enantioselective epoxidation of (R)-pulegone.

Catalytic Cycle of Shi Epoxidation

Sources

Application Note: High-Resolution Purification of (R)-Pulegone Oxide Diastereomers by Automated Flash Column Chromatography

Introduction

(R)-(+)-Pulegone, a monoterpene ketone, is a valuable chiral starting material in organic synthesis, notably for its role in the preparation of various bioactive compounds.[1] The epoxidation of (R)-pulegone is a key transformation, yielding (R)-pulegone oxide, a versatile intermediate. This reaction, however, typically results in a diastereomeric mixture of cis (α) and trans (β) isomers relative to the methyl group on the cyclohexane ring. For subsequent stereoselective reactions and the development of enantiopure pharmaceuticals, the efficient separation of these diastereomers is of paramount importance. This application note provides a detailed protocol for the purification of this compound diastereomers using silica gel column chromatography, a robust and scalable technique for separating compounds with differing polarities.[2]

The successful separation of diastereomers hinges on the subtle differences in their three-dimensional structures, which influence their interaction with the stationary phase.[3][4] While enantiomers require chiral chromatography for resolution, the distinct physical properties of diastereomers allow for their separation by standard chromatographic techniques such as column chromatography over an achiral stationary phase like silica gel.[4]

Principle of Separation

The separation of the cis and trans diastereomers of this compound is achieved based on their differential polarity. Silica gel, a highly polar stationary phase, will interact more strongly with the more polar isomer, causing it to move more slowly down the column.[2][5] The less polar isomer will have a weaker interaction with the silica gel and will therefore elute from the column first. The choice of a non-polar mobile phase, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether, allows for the fine-tuning of the elution process. By gradually increasing the polarity of the mobile phase (a gradient elution), the separation between the two diastereomers can be maximized.

Pre-Chromatography: TLC Method Development

Before proceeding to column chromatography, it is crucial to develop an effective solvent system using Thin Layer Chromatography (TLC). This will predict the separation on the column and help determine the optimal mobile phase composition.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F254)

-

Developing chamber

-

Spotting capillaries

-

Crude this compound mixture

-

Various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15)

-

p-Anisaldehyde staining solution (see appendix for preparation)

-

Heat gun or hot plate

Procedure:

-

Dissolve a small amount of the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Using a spotting capillary, carefully spot the solution onto the baseline of a TLC plate.

-

Place the TLC plate in a developing chamber containing a pre-equilibrated hexane/ethyl acetate solvent system.

-

Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Dry the TLC plate thoroughly.

-

Visualize the spots under UV light (if the compounds are UV active) and then by dipping the plate into the p-anisaldehyde stain, followed by gentle heating with a heat gun until colored spots appear.[4]

-

The optimal solvent system should provide good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment:

-

Glass chromatography column (e.g., 40-60 mm diameter)

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sand (acid-washed)

-

Cotton or glass wool

-

Fraction collector or collection tubes

-

Rotary evaporator

Step-by-Step Methodology:

1. Column Packing (Slurry Method):

-

Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm) on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). A general rule of thumb is to use 50-100 g of silica gel per gram of crude mixture.[6]

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the sides of the column to promote even packing.

-

Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. The silica gel should never be allowed to run dry.

-

Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed.

2. Sample Loading:

-

Dissolve the crude this compound mixture (1 g) in a minimal amount of the initial eluent or a compatible, low-polarity solvent.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette, avoiding disturbance of the sand layer.

-

Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level reaches the top of the sand.

-

Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is adsorbed onto the silica.

3. Elution and Fraction Collection:

-

Carefully fill the column with the initial eluent (e.g., 95:5 hexane/ethyl acetate).

-

Begin the elution process, collecting fractions of a consistent volume (e.g., 10-20 mL).

-

Monitor the elution of the compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop as described in the pre-chromatography section.

-

It is anticipated that the less polar trans isomer will elute first, followed by the more polar cis isomer. This is because the cis isomer, with the epoxide oxygen and the methyl group on the same side of the ring, may have a greater net dipole moment and thus interact more strongly with the polar silica gel.

-

If the separation is not sufficient with the initial isocratic elution, a shallow gradient of increasing ethyl acetate concentration can be employed (e.g., gradually increasing from 5% to 15% ethyl acetate in hexane).

4. Isolation of Pure Diastereomers:

-

Combine the fractions containing each pure diastereomer, as determined by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound diastereomers.

-

Determine the yield and assess the purity of each isomer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The epoxidation of pulegone has been reported to yield a mixture of cis and trans isomers in a ratio of approximately 45:55.[7]

Data Presentation and Expected Results

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for separation of moderately polar compounds.[2] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A non-polar solvent system allows for good separation of diastereomers with slight polarity differences.[8] |

| Initial Eluent | 95:5 Hexane/Ethyl Acetate | A low polarity starting point to allow for the elution of any non-polar impurities first. |

| Final Eluent | 85:15 Hexane/Ethyl Acetate | A gradual increase in polarity will elute the more strongly adsorbed diastereomer. |

| Sample Load | 1g crude mixture per 50-100g silica gel | A 1:50 to 1:100 ratio is standard for achieving good resolution in column chromatography.[6] |

| Expected Purity | >98% for each diastereomer | As determined by GC-MS analysis. |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound diastereomers.

Separation Mechanism

Caption: Differential interaction of diastereomers with the stationary phase.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent system (e.g., hexane/diethyl ether). |

| Column overloaded. | Reduce the amount of sample loaded onto the column. | |

| Poorly packed column. | Repack the column, ensuring there are no cracks or channels. | |

| Compound Elutes Too Quickly | Solvent system is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |

| Compound Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound diastereomers using silica gel column chromatography. By following the detailed steps for TLC method development and column chromatography, researchers can achieve high-purity separation of the cis and trans isomers, which is essential for their use in stereoselective synthesis and drug development. The principles and techniques described herein are broadly applicable to the purification of other diastereomeric mixtures of natural products and synthetic compounds.

References

-

University of Calgary. (n.d.). Column Chromatography. Retrieved from [Link]

- Elgendy, A. M. M., & Khayyat, S. A. (2008). Oxidation Studies on Some Natural Monoterpenes: Citral, Pulegone, and Camphene*. Russian Journal of Organic Chemistry, 44(6), 815–821.

-

Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]

- Cunningham, D. (2019). Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals.

-

ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

- Walasek, M., & Skalicka-Woźniak, K. (2014). Preparative separation of menthol and pulegone from peppermint oil (Mentha piperita L.) by high-performance counter-current chromatography. Phytochemistry Letters, 10, 143-147.

-

ResearchGate. (2023). How to determine the order of elution in silica gel column chromatography? and what are the mistakes that make wrong order elution?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

- Çalışkan, Ö. (2012). Column Chromatography for Terpenoids and Flavonoids. In Recent Advances in Pharmaceutical Sciences II.

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

Chemistry For Everyone. (2024). In Silica Gel Chromatography Which Compounds Elute First?. Retrieved from [Link]

- Google Patents. (1980). US4240969A - Synthesis of menthofuran.

-

MDPI. (2021). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

- Google Patents. (1983). US4369096A - Process for the purification of epoxides.

-

National Institutes of Health. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

- de Sousa, D. P., de Almeida, R. N., de Araújo, D. A. M., & de Fátima Formiga Melo-Diniz, M. (2016). Pharmacological Activity of (R)-(+)-Pulegone, a Chemical Constituent of Essential Oils. Planta Medica, 82(13), 1137-1144.

-

Asian Journal of Chemistry. (2011). Efficient, High-Yield Purification of Pulegone from the Oriental Herb, Schizonepeta tenuifolia Briquet and Demonstration of Supr. Retrieved from [Link]

-

YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.

-

National Institutes of Health. (2019). Separation and purification of plant terpenoids from biotransformation. Retrieved from [Link]

-

Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

-

ResearchGate. (2022). Chromatographic separations and mechanisms. Retrieved from [Link]

-

MDPI. (2018). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Retrieved from [Link]

-

Science.gov. (n.d.). tlc analysis showed: Topics by Science.gov. Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. web.uvic.ca [web.uvic.ca]

- 3. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of (R)-Pulegone Oxide in Mixtures

Introduction: The Analytical Imperative for (R)-Pulegone Oxide

(R)-(+)-Pulegone, a monoterpene ketone, is a significant constituent of various essential oils, notably from plants of the Mentha genus, such as pennyroyal and peppermint. While GRAS (Generally Recognized As Safe) in certain contexts, its metabolism in biological systems can lead to the formation of reactive intermediates, including this compound. This epoxide metabolite is of considerable interest to researchers, toxicologists, and drug development professionals due to its potential for covalent binding to cellular macromolecules, implicating it in observed hepatotoxicity. Consequently, robust and validated analytical methods for the accurate quantification of this compound in complex matrices are crucial for safety assessments, metabolic studies, and quality control in the food, fragrance, and pharmaceutical industries.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of Pulegone and its Epoxide

A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development. While extensive data is available for the parent compound, (R)-pulegone, specific experimental data for this compound is less common. The properties of pulegone provide a strong foundation for estimating the behavior of its epoxide.

| Property | (R)-(+)-Pulegone | This compound (Estimated) | Rationale for Estimation |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O₂ | Addition of one oxygen atom. |

| Molar Mass | 152.23 g/mol [1] | 168.23 g/mol | |

| Boiling Point | 224 °C[1] | Higher than pulegone | The introduction of the polar epoxide ring increases intermolecular forces (dipole-dipole interactions), thus raising the boiling point. |

| Solubility | Practically insoluble in water; miscible with alcohol, ether, chloroform[1] | Slightly more soluble in polar solvents | The epoxide group increases the molecule's polarity compared to the alkene in pulegone, leading to a greater affinity for polar solvents. |

| LogP (Kow) | 3.08[2] | Lower than pulegone | The increased polarity will decrease the partitioning into the octanol phase. |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenoids and their derivatives. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for the quantification of this compound in complex mixtures such as essential oils or biological extracts. The presence of piperitone oxide and piperitenone oxide in essential oils has been confirmed by GC-MS, supporting the suitability of this technique for similar epoxide structures[3].

Principle of GC-MS for this compound Analysis

The fundamental principle involves the separation of this compound from other components in a mixture based on its volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized (typically by electron ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. This process generates a unique mass spectrum for each compound, acting as a "molecular fingerprint" for identification. Quantification is achieved by integrating the area of a specific ion peak and comparing it to a calibration curve generated from standards of known concentration.

Experimental Protocol: GC-MS Quantification of this compound

This protocol is designed for the quantification of this compound in an essential oil matrix. Modifications may be necessary for other sample types.

1. Sample Preparation: Liquid-Liquid Extraction

-

Rationale: To isolate the moderately polar this compound from the bulk non-polar components of the essential oil and to remove potential matrix interferences. A solvent with intermediate polarity, such as ethyl acetate, is a suitable choice.

-

Procedure:

-

Accurately weigh 100 mg of the essential oil into a 15 mL glass centrifuge tube.

-

Add 5 mL of hexane and vortex for 30 seconds to dissolve the oil.

-

Add 5 mL of a methanol:water (80:20, v/v) solution.

-

Vortex vigorously for 2 minutes to facilitate the partitioning of more polar compounds into the aqueous methanol phase.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully collect the lower methanol/water phase containing the this compound.

-

Repeat the extraction of the hexane phase with an additional 5 mL of methanol:water (80:20, v/v).

-

Combine the methanol/water extracts.

-

To the combined extracts, add 5 mL of ethyl acetate and vortex for 2 minutes to back-extract the this compound into the ethyl acetate.

-

Allow the phases to separate and collect the upper ethyl acetate layer.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

-

If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate to achieve the desired concentration.

-

2. GC-MS Instrumentation and Parameters

-

Rationale: The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good general separation for a wide range of terpenoids. The temperature program is designed to elute this compound in a reasonable time with good peak shape. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, splitless mode |

| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp to 180 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 min. |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | To be determined from the mass spectrum of a pure standard. |

| Qualifier Ions | To be determined from the mass spectrum of a pure standard. |

3. Calibration and Quantification

-

Rationale: An external standard calibration is used to establish the relationship between the instrument response and the concentration of the analyte.

-

Procedure:

-

Prepare a stock solution of this compound standard in ethyl acetate. The availability of a certified reference material is crucial for accurate quantification. A thorough search of chemical supplier catalogs (e.g., Sigma-Aldrich/Merck, Santa Cruz Biotechnology) is recommended. If a standard is not commercially available, it would need to be synthesized and its purity confirmed by NMR and other techniques.

-

Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 50 µg/mL.

-

Inject each calibration standard into the GC-MS system.

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of each standard.

-

Analyze the prepared samples under the same conditions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

4. Method Validation

-

Rationale: To ensure the reliability of the analytical method, it must be validated for key performance characteristics.

-

Parameters to Evaluate:

-

Linearity: Assess the linearity of the calibration curve over the desired concentration range (aim for R² > 0.99).

-

Accuracy: Perform spike-recovery experiments by adding known amounts of this compound standard to a blank matrix. The recovery should typically be within 80-120%.

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should ideally be less than 15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).

-

GC-MS Workflow for this compound Quantification

Sources

Troubleshooting & Optimization

Improving yield and purity in (R)-Pulegone Oxide synthesis

Welcome to the technical support center for the synthesis of (R)-Pulegone Oxide. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes, focusing on maximizing yield and diastereomeric purity. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address the common challenges encountered in this stereoselective epoxidation.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the epoxidation of (R)-pulegone are typically traced back to one of four areas: incomplete reaction, competing side reactions, product degradation, or mechanical loss during workup.

-

Incomplete Reaction: The epoxidation of an α,β-unsaturated ketone like pulegone is a delicate process. Ensure your reaction is truly complete by using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the disappearance of the starting material. If the reaction stalls, consider the following:

-

Reagent Stoichiometry: Ensure an adequate molar excess of your oxidizing agent (e.g., hydrogen peroxide). A 1.5 to 2.0 molar equivalent is often a good starting point, but this may require optimization.

-

Base Concentration: When using hydrogen peroxide, a base is required to form the reactive hydroperoxide anion (OOH⁻). Insufficient base will result in a slow or incomplete reaction. Conversely, excessive base can promote side reactions. Maintain a pH between 8 and 10 for optimal results.[1]

-

Temperature Control: This reaction is exothermic. Low temperatures (0-5 °C) are crucial to control the reaction rate and prevent byproduct formation. Letting the temperature rise can lead to the decomposition of both the peroxide and the product.

-

-

Competing Side Reactions: The primary competing pathway is the formation of menthofuran, a known metabolite and rearrangement product of pulegone.[2][3] Menthofuran formation is often catalyzed by acidic conditions or excessive heat. To minimize this:

-

Maintain Basicity: Strictly avoid acidic conditions during the reaction and workup. The use of a bicarbonate buffer during extraction can help neutralize any acid introduced.

-

Control Temperature: As mentioned, elevated temperatures can promote the rearrangement to menthofuran.

-

-